2-(1-Aminoethyl)quinazolin-4(3H)-one
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Overview
Description
2-(1-Aminoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a 4(3H)-one moiety and an aminoethyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-Aminoethyl)quinazolin-4(3H)-one involves the reaction of quinazoline-3-oxides with primary amines. This reaction is typically carried out under metal-free and mild conditions using tert-butyl hydroperoxide as the oxidant . The reaction proceeds efficiently, providing a broad range of quinazolin-4(3H)-ones in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving quinazoline-3-oxides and primary amines can be adapted for large-scale production, given its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of bioactive compounds such as evodiamine and rutaempine.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the aminoethyl group.
2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of an aminoethyl group.
2-(1-Hydroxyethyl)quinazolin-4(3H)-one: A compound with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(1-Aminoethyl)quinazolin-4(3H)-one is unique due to the presence of the aminoethyl group, which can impart distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |
InChI Key |
HBVIYECEIAROEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N |
Origin of Product |
United States |
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